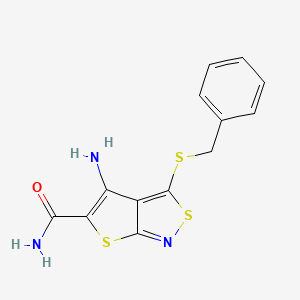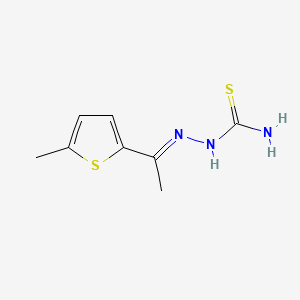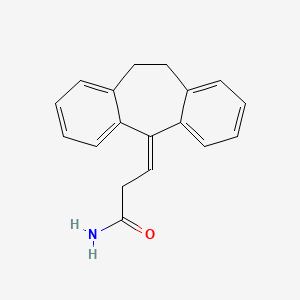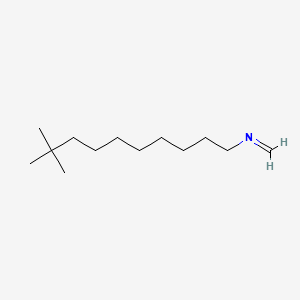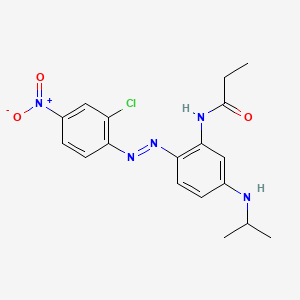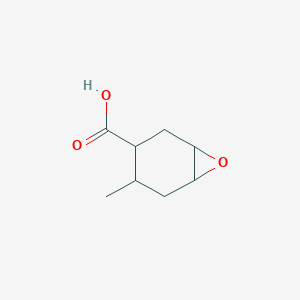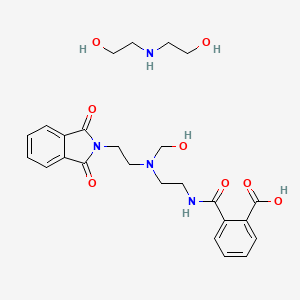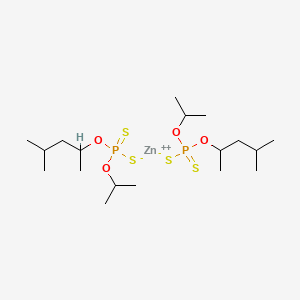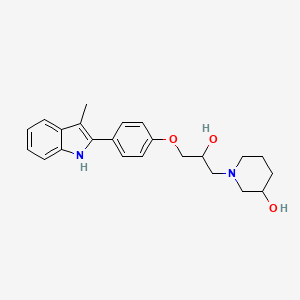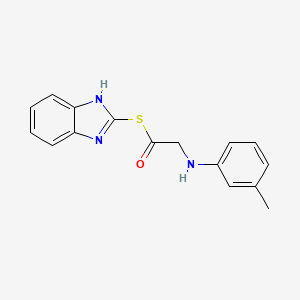
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a bromo-phenylthio group, making it a valuable subject for research in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate typically involves multiple steps, starting with the preparation of the bromo-phenylthio intermediate. This intermediate is then reacted with 1-methylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
- 4-(5-Bromo-2-chlorobenzyl)phenyl ethyl ether
Uniqueness
Compared to similar compounds, 4-(1-(5-Bromo-2-(phenylthio)phenyl)ethyl)-1-methylpiperazine bismaleate stands out due to its unique substitution pattern on the piperazine ring and the presence of the bromo-phenylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112446-64-7 |
|---|---|
Molecular Formula |
C27H31BrN2O8S |
Molecular Weight |
623.5 g/mol |
IUPAC Name |
1-[1-(5-bromo-2-phenylsulfanylphenyl)ethyl]-4-methylpiperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C19H23BrN2S.2C4H4O4/c1-15(22-12-10-21(2)11-13-22)18-14-16(20)8-9-19(18)23-17-6-4-3-5-7-17;2*5-3(6)1-2-4(7)8/h3-9,14-15H,10-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
VCZDTQGDNRJKAW-LVEZLNDCSA-N |
Isomeric SMILES |
CC(N1CCN(CC1)C)C2=C(C=CC(=C2)Br)SC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)SC2=CC=CC=C2)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




